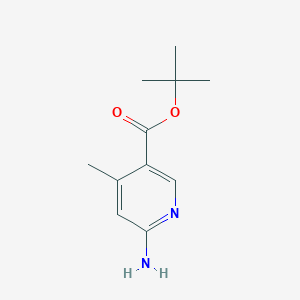

tert-Butyl 6-amino-4-methylnicotinate

Description

tert-Butyl 6-amino-4-methylnicotinate is a nicotinic acid derivative featuring a tert-butyl ester group, a methyl substituent at the 4-position, and an amino group at the 6-position of the pyridine ring. While specific data on this compound are absent in the provided evidence, its structure suggests applications as a synthetic intermediate in pharmaceuticals or agrochemicals, where the tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during reactions. The methyl group at position 4 may introduce steric effects, influencing reactivity and selectivity in synthesis pathways.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 6-amino-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |

InChI Key |

ULTNOICDXDLRHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or boron trifluoride etherate. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-4-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: The amino and ester groups provide sites for further functionalization, which can be exploited to design drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between tert-Butyl 6-amino-4-methylnicotinate and analogous compounds identified in the evidence:

*Inferred molecular formula based on structural analysis.

Key Observations:

Functional Groups: The target compound’s tert-butyl ester contrasts with the carboxylic acid in 6-((tert-Butoxycarbonyl)amino)nicotinic acid, reducing polarity and altering solubility profiles. Esters are typically more stable in non-aqueous media, favoring use in organic synthesis . The Boc-protected amino group in 6-((tert-Butoxycarbonyl)amino)nicotinic acid is designed for temporary amine protection, whereas the target compound’s free amino group may participate directly in reactions like nucleophilic substitutions .

This substitution could also influence crystal packing and melting points.

Applications: Compounds with tert-butyl esters (e.g., the target) are often intermediates in drug synthesis, where ester hydrolysis yields active carboxylic acids. Boc-protected analogs (e.g., 6-((tert-Butoxycarbonyl)amino)nicotinic acid) are prioritized in peptide synthesis for amine protection under basic conditions .

Physical and Chemical Properties

While explicit data for this compound are unavailable, comparisons can be inferred:

| Property | This compound* | 6-((tert-Butoxycarbonyl)amino)nicotinic acid |

|---|---|---|

| Molecular Weight | ~223 g/mol | 254.24 g/mol |

| Solubility | Likely soluble in organic solvents | Polar solvents (due to -COOH group) |

| Stability | Stable under basic conditions | Acid-labile (Boc group) |

*Estimated based on structural analogs.

- Stability: The tert-butyl ester in the target compound is resistant to basic conditions but hydrolyzes under strong acids, whereas the Boc group in 6-((tert-Butoxycarbonyl)amino)nicotinic acid cleaves under mild acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.